REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:20]=[C:19]([Cl:21])[CH:18]=[CH:17][C:3]=1[CH2:4][N:5]([CH3:16])[CH2:6][C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Br:15])[CH:10]=1)=[O:8].[BH4-].[Na+]>CO>[Br:15][C:11]1[CH:10]=[C:9]([CH:7]([OH:8])[CH2:6][N:5]([CH2:4][C:3]2[CH:17]=[CH:18][C:19]([Cl:21])=[CH:20][C:2]=2[Cl:1])[CH3:16])[CH:14]=[CH:13][CH:12]=1 |f:1.2|
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Name
|
|
Quantity
|
77 g
|
Type
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reactant
|
Smiles
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ClC1=C(CN(CC(=O)C2=CC(=CC=C2)Br)C)C=CC(=C1)Cl
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Name
|
|
Quantity
|
15 g
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Type
|
reactant
|
Smiles
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[BH4-].[Na+]
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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CO
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
The resulting solution was stirred for 30 min at 0° C. in a water/ice bath
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Into a 1 L 3-necked round-bottom flask purged
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Type
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TEMPERATURE
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Details
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maintained with an inert atmosphere of nitrogen
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Type
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CUSTOM
|
Details
|
The reaction was then quenched by the addition of 100 mL of acetone
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Type
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CONCENTRATION
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Details
|
The resulting mixture was concentrated under vacuum
|
Type
|
EXTRACTION
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Details
|
The resulting solution was extracted with 3×100 mL of ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
This resulted in 50 g (65%) of 2-((2,4-dichlorobenzyl)(methyl)amino)-1-(3-bromophenyl)ethanol as a yellow oil
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=CC1)C(CN(C)CC1=C(C=C(C=C1)Cl)Cl)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |